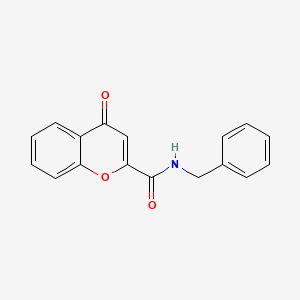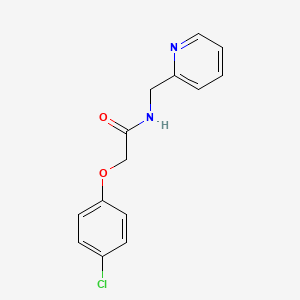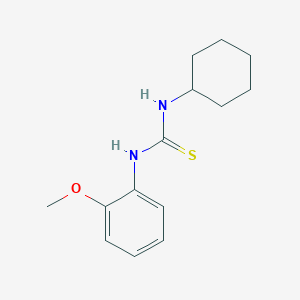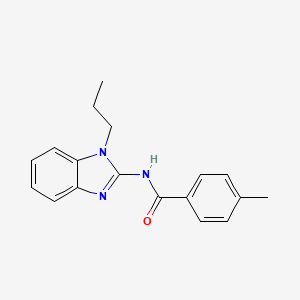
4-methyl-N-(1-propyl-1H-benzimidazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(1-propyl-1H-benzimidazol-2-yl)benzamide, also known as MPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPB is a benzimidazole derivative that has been synthesized using different methods, and its mechanism of action has been investigated extensively.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-(1-propyl-1H-benzimidazol-2-yl)benzamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins. For example, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and are often overexpressed in cancer cells. In addition, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that can lead to the death of cancer cells. This compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is essential for tumor growth and metastasis. In addition, this compound has been shown to inhibit the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-N-(1-propyl-1H-benzimidazol-2-yl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be effective in inhibiting the growth of various cancer cell lines and fungi. However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, and it may have off-target effects that could complicate data interpretation. In addition, the effects of this compound may vary depending on the cell type or tissue being studied, which could limit its applicability in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-methyl-N-(1-propyl-1H-benzimidazol-2-yl)benzamide. One area of interest is its potential use in combination with other anticancer agents to enhance their effectiveness. Another area of interest is the development of more potent and selective this compound derivatives that could have fewer off-target effects. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on different cell types and tissues. Overall, this compound is a promising compound that has the potential to be developed into a useful therapeutic agent for various diseases.
Métodos De Síntesis
4-methyl-N-(1-propyl-1H-benzimidazol-2-yl)benzamide can be synthesized using different methods. A common method involves the reaction of 4-methylbenzoyl chloride with propyl-1H-benzimidazole-2-amine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. Other methods include the reaction of 4-methylbenzoyl chloride with 1-propylbenzimidazole-2-amine in the presence of a base, or the reaction of 4-methylbenzoyl isocyanate with 1-propylbenzimidazole-2-amine.
Aplicaciones Científicas De Investigación
4-methyl-N-(1-propyl-1H-benzimidazol-2-yl)benzamide has been studied extensively for its potential applications in various fields. One of the main areas of research is its use as a potential anticancer agent. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been investigated for its potential use as an antifungal agent, as it has been shown to inhibit the growth of Candida albicans. In addition, this compound has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
4-methyl-N-(1-propylbenzimidazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-3-12-21-16-7-5-4-6-15(16)19-18(21)20-17(22)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTILZSJXYALFBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5784678.png)
![N-[2-(4-morpholinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5784680.png)
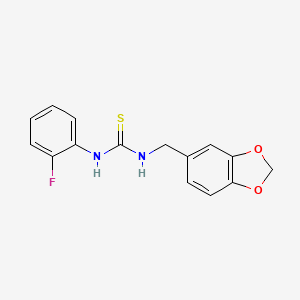
![N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5784695.png)
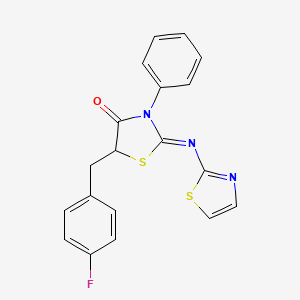
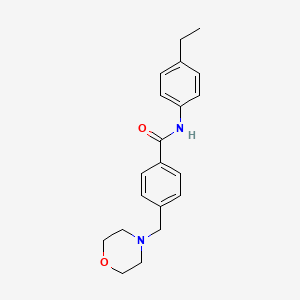
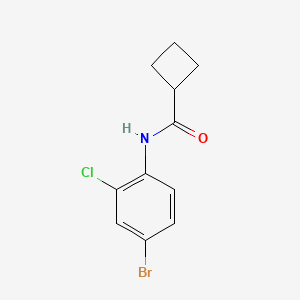
![ethyl 4-({[(3-methyl-1H-pyrazol-5-yl)amino]carbonothioyl}amino)benzoate](/img/structure/B5784722.png)
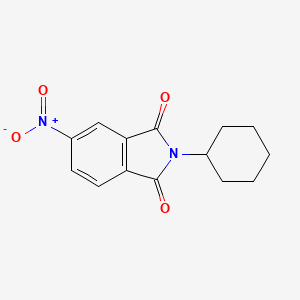
![N-[4-(4-methyl-1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B5784737.png)
![N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5784745.png)
